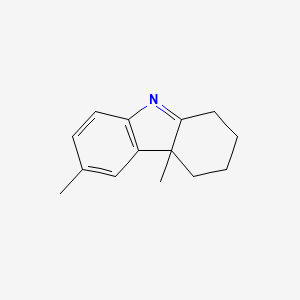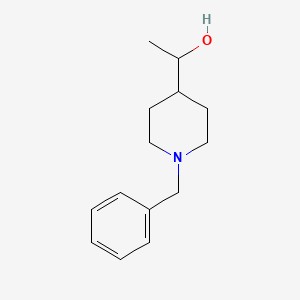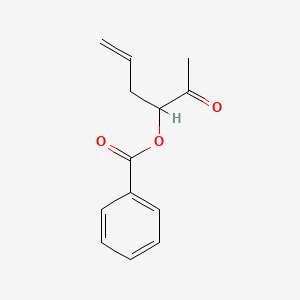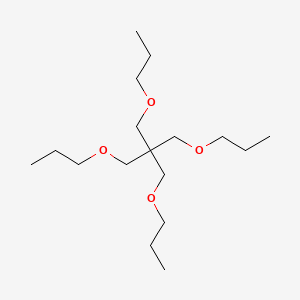
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxy, methyl, and butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione involves multiple steps, typically starting with the preparation of the cyclohexene ring. One common method involves the use of Friedel-Crafts alkylation to introduce the methyl groups, followed by selective hydroxylation and butylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For instance, it has been shown to interact with dopamine receptors, potentially influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone
- 6-Deoxyisojacareubin
- Isojacareubin
- 1,3,7-Trihydroxy-2-prenylxanthone
Uniqueness
5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
95399-76-1 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C14H22O3/c1-8-9(2)13(16)11(10(3)12(8)15)6-7-14(4,5)17/h10-11,17H,6-7H2,1-5H3 |
InChI Key |
IZNYCIDGBPAVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C(=C(C1=O)C)C)CCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)
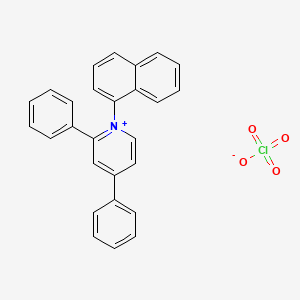
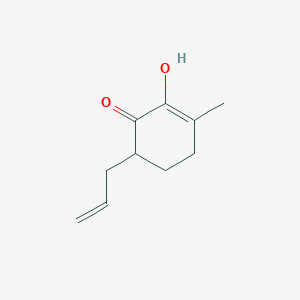

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
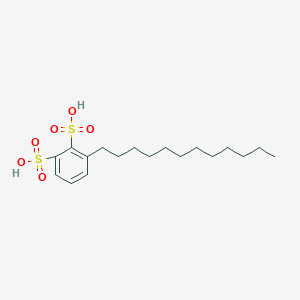

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
